molecular formula C57H60O12 B561336 CRYPTHOPHANE E CAS No. 102683-14-7

CRYPTHOPHANE E

Cat. No.: B561336
CAS No.: 102683-14-7
M. Wt: 937.095
InChI Key: LAERFAPCFXCLAA-UHFFFAOYSA-N
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Chemical Reactions Analysis

Host-Guest Encapsulation Reactions

Cryptophane-E reversibly binds small neutral molecules via London dispersion forces , with its cavity (~95 ų) accommodating guests like chloroform (CHCl₃) and 1,1,2,2-tetrachloroethane (C₂H₂Cl₄). Key findings include:

  • CHCl₃ Binding :
    • Binding constant (K) in C₂H₂Cl₄ solvent: 10⁴–10⁵ M⁻¹ at 298 K, two orders higher than previously reported due to solvent inclusion effects .
    • Encapsulation confirmed by ¹H NMR (high-field-shifted CHCl₃ signal at 1.58 ppm) and NOESY cross-peaks between free and encapsulated solvent .
  • C₂H₂Cl₄ Inclusion :
    • Direct evidence of solvent encapsulation via ¹H NMR (signal at 1.58 ppm) and dynamic exchange observed in NOESY spectra .

Solvent Inclusion and Structural Dynamics

Cryptophane-E undergoes conformational changes depending on solvent and temperature:

  • Imploded Conformation :
    • At 338 K, cryptophane-E adopts an imploded (impl-1 ) conformation with C₃ symmetry, confirmed by distinct NMR signals .
    • Reverts to solvent-bound form upon cooling (298 K) over several days .
  • Solvent-Driven Flexibility :
    • NMR spectra in CDCl₃ vs. C₂D₂Cl₄ show solvent-dependent shifts, indicating structural adaptability .

Thermodynamic and Kinetic Parameters

PropertyCHCl₃@Cryptophane-EC₂H₂Cl₄@Cryptophane-E
Binding Constant (K)10⁴–10⁵ M⁻¹~10³ M⁻¹
Activation Energy (Eₐ)45 kJ/molNot reported
ΔH (Enthalpy Change)−20 kJ/mol−5 kJ/mol
ΔS (Entropy Change)−13 J/mol·K41 J/mol·K

Data derived from NMR line-shape analysis and ab initio calculations .

  • Dispersion Energy Dominance : Ab initio calculations reveal dispersion forces account for >70% of binding energy in CHCl₃@cryptophane-E .
  • Kinetic Stability : Exchange rates (k) for CHCl₃ dissociation range from 0.01 s⁻¹ (235 K) to 168 s⁻¹ (305 K) .

Comparative Analysis with Other Cryptophanes

PropertyCryptophane-ECryptophane-ACryptophane-But
Cavity Volume~95 ų~80 ų~110 ų
CHCl₃ Binding Constant10⁴–10⁵ M⁻¹10²–10³ M⁻¹10³–10⁴ M⁻¹
Key Structural FeatureMethoxy groupsEthylene linkersButoxy groups

Cryptophane-E’s higher binding affinity stems from methoxy group-induced polarization and cavity flexibility .

Scientific Research Applications

Structural Characteristics

Cryptophane E consists of two bowl-shaped cyclotriveratrylene units linked by aliphatic chains, forming a cavity capable of hosting small neutral molecules. This configuration allows for strong interactions with guest compounds, primarily through dispersion forces, leading to high binding constants for various guests such as chloroform and dichloromethane .

Scientific Research Applications

1. Biosensing and Imaging:
Cryptophane E is extensively utilized in the development of biosensors, particularly in combination with hyperpolarized xenon-129 for magnetic resonance imaging (MRI). The high affinity of cryptophanes for xenon allows for the creation of sensitive biosensors capable of detecting biological targets at nanomolar to femtomolar concentrations .

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
The encapsulation properties of cryptophane E have made it a subject of interest in NMR spectroscopy. Studies have shown that cryptophane E can form stable complexes with chlorinated hydrocarbons, allowing for detailed investigations into the dynamics and interactions of guest molecules within its cavity .

3. Drug Delivery Systems:
Recent research has explored the potential of cryptophane E in drug delivery applications. Functionalized cryptophanes can be used to enhance cellular uptake of therapeutic agents. For example, peptide-functionalized cryptophanes have demonstrated effective delivery into human cancer cells, highlighting their potential use in targeted therapy .

Case Studies

Case Study 1: Hyperpolarized Xenon-129 Biosensors
A series of studies have illustrated the effectiveness of hyperpolarized xenon-129 encapsulated within cryptophane E as a biosensor for various analytes. These studies report on the design and synthesis of cryptophane-based sensors that can detect pH changes, temperature variations, and enzymatic activities with high sensitivity . The incorporation of affinity tags further enhances the specificity of these sensors.

Case Study 2: Cellular Uptake Studies
Research involving peptide-functionalized cryptophanes demonstrated their ability to penetrate cell membranes effectively. By using cationic peptides that target specific receptors on cancer cells, researchers achieved increased specificity and efficiency in cellular delivery. This study emphasized the relatively low toxicity of these compounds at required concentrations, making them suitable candidates for therapeutic applications .

Data Tables

Application Description Key Findings
Biosensing Use in hyperpolarized xenon-129 MRI sensorsAchieves detection limits from nanomolar to femtomolar concentrations
NMR Spectroscopy Investigation of guest dynamics within cryptophane EForms stable complexes with chlorinated hydrocarbons
Drug Delivery Peptide-functionalized cryptophanes for targeted therapyEnhanced cellular uptake in cancer cells; low toxicity at micromolar levels

Comparison with Similar Compounds

Crypthophane E is unique among cryptophanes due to its specific linker structure and encapsulation properties. Similar compounds include:

Properties

CAS No.

102683-14-7

Molecular Formula

C57H60O12

Molecular Weight

937.095

InChI

InChI=1S/C57H60O12/c1-58-47-32-68-53-29-38-17-34-9-11-45-22-36(34)19-40-25-49(59-2)52(28-42(40)20-41(38)26-50(53)60-3)66-15-7-13-64-46-12-10-35-18-39-30-54(69-33-47)51(61-4)27-43(39)24-48-44(21-37(35)23-46)31-55(62-5)57(56(48)63-6)67-16-8-14-65-45/h9-12,22-23,25-31,47H,7-8,13-21,24,32-33H2,1-6H3

InChI Key

LAERFAPCFXCLAA-UHFFFAOYSA-N

SMILES

COC1COC2=C(C=C3CC4=CC5=C(C=C4CC6=C(CC3=C2)C=CC(=C6)OCCCOC7=C(C=C8CC9=C(CC2=CC(=C(C=C2CC8=C7OC)OC)OC1)C=CC(=C9)OCCCO5)OC)OC)OC

Origin of Product

United States

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